molecular formula C11H12Fe-2 B13750559 Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene

Cat. No.: B13750559
M. Wt: 200.06 g/mol
InChI Key: FBUINTDNZBPHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene is an organometallic compound that features a sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This compound is a derivative of ferrocene, which is a well-known organometallic compound. The presence of the 5-methyl group on one of the cyclopentadienyl rings introduces unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene typically involves the following steps:

Industrial Production Methods

Industrial production of cyclopenta-1,3-diene and its derivatives often involves the steam cracking of naphtha or coal tar distillation. The monomers are then purified and used in subsequent reactions to form the desired organometallic complexes .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of the ligands is replaced by another ligand.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various ligands such as phosphines, amines, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction may produce cyclopentane derivatives.

Scientific Research Applications

Cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. The cyclopentadienyl rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 5-methyl group, which alters its electronic and steric properties compared to ferrocene and other similar compounds.

Properties

Molecular Formula

C11H12Fe-2

Molecular Weight

200.06 g/mol

IUPAC Name

cyclopenta-1,3-diene;iron;5-methylcyclopenta-1,3-diene

InChI

InChI=1S/C6H7.C5H5.Fe/c1-6-4-2-3-5-6;1-2-4-5-3-1;/h2-5H,1H3;1-5H;/q2*-1;

InChI Key

FBUINTDNZBPHOO-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.